N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a benzimidazole-thioacetamide hybrid compound with a complex structure. The thioether linkage connects the benzimidazole to an acetamide group, where the N-substituent is a 2-cyano-3-methylbutan-2-yl fragment. This cyano group may influence electronic properties and metabolic stability, while the branched alkyl chain could modulate solubility and membrane permeability. Such structural features are common in bioactive molecules targeting enzymes (e.g., kinase inhibitors) or microbial pathogens .
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-15(2)22(3,14-23)25-20(27)13-29-21-24-18-7-5-6-8-19(18)26(21)16-9-11-17(28-4)12-10-16/h5-12,15H,13H2,1-4H3,(H,25,27) |
InChI Key |
DAXFEODWNMNWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available benzimidazole derivatives and modifying them through nucleophilic substitutions and acylation steps. The detailed synthetic pathway can be outlined as follows:
- Starting Materials : Benzimidazole derivatives, acetic anhydride, and cyanoacetic acid.
- Reagents : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
- Reaction Conditions : Reflux in dichloromethane or similar solvents for several hours to ensure complete reaction.
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor activity. For instance, in a study involving various cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that while the compound is effective in two-dimensional assays, it shows reduced efficacy in three-dimensional models, reflecting the complexity of tumor microenvironments .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The results suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Functional Groups : The presence of the cyano group enhances lipophilicity and may facilitate better cell membrane penetration.
- Benzimidazole Moiety : This core structure is known for its bioactive properties, contributing to both antitumor and antimicrobial activities.
- Thioacetamide Linkage : This functional group may enhance the interaction with biological targets such as enzymes or receptors involved in tumor progression.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from benzimidazole frameworks:
- Study on Lung Cancer Cell Lines : A derivative exhibited an IC50 of 2.12 µM against A549 cells, showcasing its potential as a lead compound for further development .
- Antimicrobial Evaluations : Compounds with similar structural features demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods for W1 (condensation of benzimidazole-thiols with activated acetamide intermediates) . ’s protocols for cyclohexyl-benzimidazole derivatives provide additional insights for optimizing yields .
- Unanswered Questions: No direct data exist on the target compound’s bioactivity or stability.
Preparation Methods
Synthesis of the Benzimidazole Core
Methodology:
The benzimidazole nucleus is typically synthesized via condensation reactions involving o-phenylenediamine derivatives with aldehydes or carboxylic acids. A common approach involves the cyclization of substituted o-phenylenediamines with formic acid derivatives under reflux conditions.
- React o-phenylenediamine with 4-methoxybenzaldehyde in ethanol under reflux to form the corresponding Schiff base.
- Acid catalysis (e.g., using polyphosphoric acid or acetic acid) facilitates cyclization, yielding 2-substituted benzimidazoles.
- Purification is achieved via recrystallization from ethanol or ethyl acetate.
- Typical yields range from 60-85%.
- Purity confirmed via NMR and melting point analysis.
Functionalization of the Benzimidazole with 1-(4-Methoxyphenyl) Group
- The introduction of the 1-(4-methoxyphenyl) group often involves N-alkylation or N-arylation using aryl halides in the presence of a base such as potassium carbonate or cesium carbonate.
- Copper-catalyzed Ullmann or Buchwald-Hartwig coupling reactions are also employed for arylation at nitrogen positions.
- React the benzimidazole with 4-methoxyphenyl halides (e.g., 4-methoxyphenyl bromide) in the presence of a copper catalyst and a suitable base in dimethylformamide at elevated temperatures (~100°C).
- Reaction times typically span 12-24 hours.
- Yields vary from 55-75%.
- Purification by chromatography or recrystallization.
Attachment of the 2-Cyano-3-methylbutan-2-yl Group
- The cyano and methylbutan groups are often introduced via nucleophilic addition or substitution reactions involving cyano-containing intermediates or via reductive amination.
- Synthesize the 2-cyano-3-methylbutan-2-yl fragment through a multi-step process involving the reaction of acetonitrile with suitable alkyl halides under basic conditions.
- Couple this fragment with the amino group on the benzimidazole derivative via nucleophilic substitution or reductive amination using reducing agents like sodium cyanoborohydride.
- Overall yields depend on the specific route but typically range from 40-60%.
- Purification involves chromatography and recrystallization.
Final Coupling to Form the Target Compound
- The final step involves coupling the cyano-methylbutan-2-yl derivative with the thioacetamide-functionalized benzimidazole.
- This can be achieved via nucleophilic substitution or amidation under mild basic conditions.
- Mix the two intermediates in an appropriate solvent (e.g., ethanol or dimethylformamide) with a base such as triethylamine.
- Reflux for 12-24 hours, followed by purification via chromatography.
- The overall yield for the final compound can be optimized to 30-50% depending on reaction conditions.
Data Tables Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Typical Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + aldehyde | Reflux, acid catalysis | 60-85% | Recrystallization |
| 2 | N-Arylation | Aryl halide + base | 100°C, 12-24h | 55-75% | Chromatography |
| 3 | Amidation | Chloroacetamide + thioamide | Reflux, ethanol | 50-70% | Column chromatography |
| 4 | Nucleophilic substitution | Cyano fragment + amine | Reflux or room temp | 40-60% | Recrystallization |
| 5 | Coupling | Intermediates + base | Reflux, 12-24h | 30-50% | Chromatography |
Extensive Research Discoveries and Notes
The synthesis of benzimidazole derivatives with various substitutions has been extensively studied, with optimized protocols emphasizing mild conditions, high yields, and minimal purification steps (as per references,, and).
Recent advances include the use of microwave-assisted synthesis to reduce reaction times and improve yields, particularly in the formation of complex heterocyclic compounds like the target molecule.
The coupling of functionalized benzimidazoles with cyano and methylbutan groups has been facilitated by employing carbonyldiimidazole or similar activating agents to enhance amidation efficiency.
The incorporation of the thioacetamide group is often achieved via nucleophilic substitution reactions with chloroacetamide derivatives, with reaction conditions optimized to prevent over-alkylation or side reactions.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and cyano groups) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .
What strategies are effective for modifying the core structure to enhance biological activity?
Q. Advanced Research Focus
- Functional Group Substitution : Replace the 4-methoxyphenyl group with fluorinated aryl rings to improve metabolic stability .
- Heterocycle Fusion : Introduce pyrimidine or thiazole rings via cyclocondensation to enhance target binding .
- Prodrug Design : Modify the cyano group to a hydrolyzable ester for improved bioavailability .
Which functional groups are critical for the compound’s pharmacological activity?
Q. Basic Research Focus
- Benzimidazole Thioether : Essential for interactions with ATP-binding pockets in kinases .
- 4-Methoxyphenyl Group : Influences lipophilicity and membrane permeability .
- Cyano Substituent : Enhances electrophilicity for covalent binding to cysteine residues in target proteins .
How can reaction intermediates be isolated and characterized in multi-step syntheses?
Q. Advanced Research Focus
- Quenching Reactions : Use ice-cold water to precipitate intermediates (e.g., Claisen-Schmidt adducts) for filtration .
- Column Chromatography : Separate intermediates using silica gel with ethyl acetate/hexane gradients .
- In Situ Monitoring : Employ FT-IR to track carbonyl or nitrile group transformations during reflux .
What computational methods aid in designing analogs with improved target selectivity?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., β-amyloid for Alzheimer’s research) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic priorities .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzimidazole moiety .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8, as the cyano group may hydrolyze to carboxylic acid .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
How can low yields in the final coupling step be addressed?
Q. Advanced Research Focus
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation to improve C–N bond formation .
- Microwave Assistance : Reduce reaction time from 8 hours to 30 minutes at 120°C, enhancing yield by 15–20% .
- Solvent Optimization : Replace ethanol with DMF to solubilize hydrophobic intermediates and reduce side products .
What experimental approaches validate the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., HDACs or kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by quantifying protein stabilization .
- CRISPR Knockout Models : Use gene-edited cell lines to verify dependency on specific targets (e.g., Bcl-2 for apoptosis assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
